Methyl isobutyrate

Description

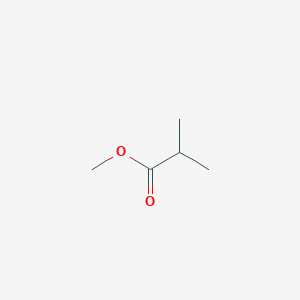

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)5(6)7-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIWKHZACMWKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060275 | |

| Record name | Propanoic acid, 2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

91.00 to 93.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Methyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.884-0.888 | |

| Record name | Methyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

547-63-7 | |

| Record name | Methyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL ISOBUTYRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM286QL922 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-84.7 °C | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Methyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isobutyrate (also known as methyl 2-methylpropanoate) is the ester formed from the condensation of isobutyric acid and methanol (B129727). It is a colorless liquid with a characteristic fruity, apple-like aroma.[1] This compound finds applications as a flavoring agent in the food and beverage industry, a fragrance component, and a solvent in various chemical processes.[1] In the context of research and development, particularly in drug development, understanding the physicochemical properties and structure of molecules like this compound is fundamental for its use as a reagent, solvent, or potential precursor in organic synthesis. This guide provides a comprehensive overview of its core chemical properties, structure, and relevant experimental protocols.

Chemical Structure and Identification

The structural formula of this compound is (CH₃)₂CHCOOCH₃. It is the methyl ester of isobutyric acid.[2] The molecule consists of an isopropyl group attached to a carbonyl carbon, which is in turn bonded to a methoxy (B1213986) group.

Identifiers

| Identifier | Value |

| IUPAC Name | methyl 2-methylpropanoate[2][3] |

| CAS Number | 547-63-7[1][3] |

| Molecular Formula | C₅H₁₀O₂[1][3] |

| SMILES | CC(C)C(=O)OC[3] |

| InChI | InChI=1S/C5H10O2/c1-4(2)5(6)7-3/h4H,1-3H3[3] |

| InChIKey | BHIWKHZACMWKOJ-UHFFFAOYSA-N[3] |

graph chemical_structure { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=plaintext, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#202124"];// Atoms C1 [label="C"]; H1a [label="H"]; H1b [label="H"]; H1c [label="H"];

C2 [label="C"]; H2[label="H"];

C3 [label="C"]; H3a [label="H"]; H3b [label="H"]; H3c [label="H"];

C4 [label="C"]; O1 [label="O"];

O2 [label="O"];

C5 [label="C"]; H5a [label="H"]; H5b [label="H"]; H5c [label="H"];

// Bonds C1 -- C2; C1 -- H1a; C1 -- H1b; C1 -- H1c;

C2 -- H2; C2 -- C3; C2 -- C4;

C3 -- H3a; C3 -- H3b; C3 -- H3c;

C4 -- O1 [style=double]; C4 -- O2;

O2 -- C5;

C5 -- H5a; C5 -- H5b; C5 -- H5c; }

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 102.13 g/mol [3] |

| Appearance | Colorless liquid[1][2] |

| Odor | Fruity, apple-like[1] |

| Density | 0.891 g/mL at 25 °C[4] |

| Boiling Point | 90-92 °C[4][5] |

| Melting Point | -85 °C[5] |

| Flash Point | 12 °C (closed cup)[4] |

| Refractive Index | n20/D 1.384[4] |

| Solubility in Water | Slightly soluble[4] |

| Solubility in Organic Solvents | Miscible with alcohol and diethyl ether[4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its practical application in a laboratory setting.

Synthesis: Fischer Esterification of Isobutyric Acid with Methanol

This is a common and straightforward method for the preparation of this compound.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyric acid (1.0 equivalent), an excess of methanol (e.g., 3-5 equivalents, which also serves as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing water or a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Solvent Removal: Remove the drying agent by filtration and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Purification: Purify the crude this compound by fractional distillation to obtain the pure product.

Purification: Fractional Distillation

Fractional distillation is employed to separate the this compound from any unreacted starting materials and byproducts.

Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

-

Distillation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently.

-

Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 90-92 °C). Discard any initial lower-boiling fractions and any higher-boiling residue.

Analysis: Gas Chromatography (GC)

GC is an effective technique for assessing the purity of this compound and for monitoring reaction progress.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5).

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The retention time of the this compound peak can be compared to a known standard to confirm its identity. The peak area percentage can be used to estimate the purity.

Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified this compound (5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

The proton NMR spectrum will show a singlet for the methoxy protons (-OCH₃) at approximately 3.67 ppm.

-

A septet for the methine proton (-CH) will appear around 2.56 ppm.

-

A doublet for the six equivalent methyl protons (-CH(CH₃)₂) will be observed at about 1.17 ppm.

-

-

¹³C NMR Spectroscopy:

-

The carbon NMR spectrum will show a signal for the carbonyl carbon at approximately 177 ppm.

-

The methoxy carbon will appear around 51 ppm.

-

The methine carbon will be observed near 34 ppm.

-

The two equivalent methyl carbons will give a signal at roughly 19 ppm.

-

Analysis: Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in this compound.

Methodology:

-

Sample Preparation: A small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

Spectral Interpretation: The spectrum will exhibit a strong characteristic absorption band for the C=O (ester) stretch at approximately 1740 cm⁻¹. C-H stretching vibrations will be observed around 2800-3000 cm⁻¹, and C-O stretching bands will appear in the 1100-1300 cm⁻¹ region.

References

- 1. EP0101719B1 - Formation of isobutyric acid or this compound - Google Patents [patents.google.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031249) [hmdb.ca]

- 3. prepchem.com [prepchem.com]

- 4. KR840001899B1 - Purification Method of Methyl Methacrylate - Google Patents [patents.google.com]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

Synthesis of Methyl Isobutyrate from Isobutyric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl isobutyrate from isobutyric acid, focusing on the widely utilized Fischer-Speier esterification method. This document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction pathway and experimental workflow to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound is a valuable ester characterized by its fruity aroma, finding applications as a flavoring and fragrance agent, as well as a solvent and intermediate in organic synthesis.[1] The most common and direct method for its preparation is the acid-catalyzed esterification of isobutyric acid with methanol (B129727).[1][2] This guide will delve into the specifics of this reaction, providing detailed methodologies and comparative data to aid in the successful synthesis and purification of this compound.

Reaction Pathway: Fischer-Speier Esterification

The synthesis of this compound from isobutyric acid and methanol is a classic example of Fischer-Speier esterification. This reversible reaction is catalyzed by a strong acid, typically sulfuric acid, and involves the nucleophilic attack of the alcohol on the protonated carboxylic acid.[3][4]

Caption: Reaction scheme for the Fischer-Speier esterification of isobutyric acid with methanol.

Experimental Protocols

This section outlines detailed experimental procedures for the synthesis of this compound using both homogeneous and heterogeneous acid catalysts.

Homogeneous Catalysis: Sulfuric Acid

This protocol is a standard laboratory procedure for Fischer esterification.

Materials:

-

Isobutyric acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyric acid and an excess of methanol. A common molar ratio is 1:3 to 1:5 of acid to alcohol to drive the equilibrium towards the product.[5]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol% relative to the carboxylic acid) to the mixture while stirring.[6]

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 1-4 hours.[3][7] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add diethyl ether to extract the this compound.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted isobutyric acid), and finally with brine.[4][8]

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent (diethyl ether and excess methanol) using a rotary evaporator.[8]

-

Purification: Purify the crude this compound by fractional distillation to obtain the final product.[1]

Heterogeneous Catalysis: Amberlyst-15

The use of a solid acid catalyst like Amberlyst-15 simplifies product purification as the catalyst can be easily removed by filtration.[9]

Materials:

-

Isobutyric acid

-

Methanol (anhydrous)

-

Amberlyst-15 ion-exchange resin

Procedure:

-

Catalyst Preparation: Wash the Amberlyst-15 resin with methanol to remove any impurities and dry it in an oven before use.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyric acid, methanol, and Amberlyst-15. The catalyst loading is typically in the range of 5-15% by weight of the reactants.[10]

-

Reflux: Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst. The reaction time can vary from 2 to 8 hours depending on the temperature and catalyst loading.

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and separate the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with methanol, dried, and reused.[10]

-

Purification: The filtrate, containing this compound, unreacted starting materials, and water, can be purified by fractional distillation as described in the homogeneous catalysis protocol.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the esterification of carboxylic acids, providing a baseline for the synthesis of this compound.

Table 1: Homogeneous Catalysis of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst (mol%) | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzoic Acid | Methanol | H₂SO₄ (cat.) | - | 65 | - | 90 | [8] |

| Stearic Acid | 1-Butanol | H₂SO₄ (25) | 1:15 | 65 | - | 99 | [6] |

| Acetic Acid | Ethanol | H₂SO₄ (cat.) | 1:10 | Reflux | - | 97 | [5] |

Table 2: Heterogeneous Catalysis of Carboxylic Acids using Amberlyst-15

| Carboxylic Acid | Alcohol | Catalyst Loading (wt%) | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Butyric Acid | Methanol | 6.5 | 1:3 | 70 | 4 | >90 (Conversion) | [2] |

| Propionic Acid | Isobutanol | - | 1:1 | 75 | - | - | [11] |

| Palm Fatty Acid | Methanol | - | - | - | - | 97 (Yield) | [10] |

Experimental Workflow and Purification

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis and purification of this compound.

Purification by fractional distillation is a critical step to obtain high-purity this compound.[1] The boiling point of this compound is approximately 92°C, which allows for its separation from higher-boiling impurities like unreacted isobutyric acid (boiling point ~155°C) and lower-boiling components like methanol (boiling point ~65°C).

Conclusion

The synthesis of this compound from isobutyric acid via Fischer-Speier esterification is a robust and well-established method. The choice between a homogeneous catalyst like sulfuric acid and a heterogeneous catalyst such as Amberlyst-15 will depend on the specific requirements of the synthesis, including scale, desired purity, and considerations for catalyst recovery and reuse. By carefully controlling reaction parameters such as temperature, reaction time, and reactant molar ratios, high yields of this compound can be achieved. Subsequent purification through extraction and fractional distillation is essential for obtaining a product of high purity suitable for its various applications.

References

- 1. How To [chem.rochester.edu]

- 2. US20220388942A1 - Process for purifying methyl methacrylate of low-boiling components - Google Patents [patents.google.com]

- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 4. scribd.com [scribd.com]

- 5. Chemistry 210 Experiment 5 [home.miracosta.edu]

- 6. ache.org.rs [ache.org.rs]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. benthamopen.com [benthamopen.com]

Synthesis of Methyl Isobutyrate from Propylene and Carbon Monoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing methyl isobutyrate from propylene (B89431) and carbon monoxide. The document details the underlying chemical principles, reaction conditions, catalytic systems, and experimental protocols for the key methodologies. Quantitative data from cited literature is summarized in tabular format for comparative analysis. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz to facilitate a deeper understanding of the processes.

Introduction

This compound is a valuable chemical intermediate with applications in the fragrance, solvent, and pharmaceutical industries. Its synthesis from readily available feedstocks such as propylene and carbon monoxide is of significant industrial interest. The primary approaches to this synthesis involve the carbonylation of propylene, which can be broadly categorized into two main routes:

-

Palladium-Catalyzed Hydrocarboxylation of Propylene to Isobutyric Acid: This two-step process involves the initial formation of isobutyric acid through the hydrocarboxylation of propylene, followed by esterification with methanol (B129727) to yield this compound. This route offers high selectivity to the branched isomer.

-

Direct Carbonylation of Propylene in the Presence of Methanol: This method, often employing strong acid catalysts like hydrogen fluoride (B91410) (HF), allows for the one-step synthesis of this compound. This process is a variation of the well-known Koch-Haaf reaction.

This guide will delve into the technical details of both synthetic pathways, providing researchers and professionals with the necessary information to understand and potentially implement these processes.

Palladium-Catalyzed Hydrocarboxylation of Propylene

The palladium-catalyzed hydrocarboxylation of propylene to isobutyric acid is a highly selective method for producing the branched-chain carboxylic acid, which is the direct precursor to this compound.

Reaction Principle

The overall reaction for the hydrocarboxylation of propylene to isobutyric acid is as follows:

CH₃CH=CH₂ + CO + H₂O → (CH₃)₂CHCOOH

The isobutyric acid is subsequently esterified with methanol to produce this compound:

(CH₃)₂CHCOOH + CH₃OH ⇌ (CH₃)₂CHCOOCH₃ + H₂O

The key to this process is the palladium catalyst system, which typically consists of a palladium salt, a phosphine (B1218219) or arsine ligand, and a hydrogen halide promoter. The choice of ligand is crucial for achieving high selectivity for the iso-isomer.

Quantitative Data

The following table summarizes the quantitative data from various patented palladium-catalyzed hydrocarboxylation processes for producing isobutyric acid from propylene.

| Catalyst System | Temperature (°C) | CO Pressure (psi) | Solvent | Propylene Conversion (%) | Isobutyric Acid Selectivity (%) | Reference |

| Pd(OAc)₂ / Triphenylarsine / HCl | 95 - 110 | 800 - 900 | Isobutyric Acid | >90 | >75 | [1] |

| Palladium Compound / Phosphoamine Ligand / HX | 75 - 150 | 250 - 5000 | Carboxylic Acid | High | Predominantly Iso-isomer | [2][3] |

Experimental Protocols

2.3.1. General Procedure for Palladium-Catalyzed Hydrocarboxylation of Propylene [1][2][3][4]

A high-pressure autoclave reactor is charged with a suitable solvent (e.g., isobutyric acid), the palladium catalyst (e.g., palladium acetate), the organo-arsine or phosphoamine ligand, and a hydrogen halide source (e.g., HCl). The reactor is sealed and purged with carbon monoxide. The desired amount of water and propylene are then introduced. The reactor is heated to the specified temperature (typically 75-150°C) and pressurized with carbon monoxide to the desired pressure (typically 250-5000 psi). The reaction mixture is stirred for a predetermined period. After cooling and depressurization, the liquid product is analyzed by gas chromatography (GC) to determine the conversion of propylene and the selectivity to isobutyric acid. The isobutyric acid can then be isolated and purified by distillation.

2.3.2. Esterification of Isobutyric Acid

The purified isobutyric acid is mixed with an excess of methanol and a catalytic amount of a strong acid (e.g., sulfuric acid). The mixture is refluxed for several hours. After cooling, the mixture is washed with water and a dilute sodium bicarbonate solution to remove the acid catalyst and any unreacted isobutyric acid. The organic layer is then dried and distilled to yield pure this compound.

Signaling Pathways and Experimental Workflows

Caption: Workflow for the synthesis of this compound via palladium-catalyzed hydrocarboxylation.

Direct Synthesis of this compound via Koch-Haaf Type Reaction

The direct carbonylation of propylene with carbon monoxide in the presence of methanol, catalyzed by a strong acid, is an alternative route to this compound. This process is a modification of the Koch-Haaf reaction.

Reaction Principle

The overall reaction is as follows:

CH₃CH=CH₂ + CO + CH₃OH → (CH₃)₂CHCOOCH₃

This reaction is typically carried out under high pressure and in the presence of a strong acid catalyst, such as hydrogen fluoride (HF). The strong acid protonates the propylene to form a secondary carbocation, which then reacts with carbon monoxide. The resulting acylium ion is subsequently attacked by methanol to form the methyl ester.

Quantitative Data

The following table summarizes the quantitative data for the direct synthesis of this compound or isobutyric acid using a hydrogen fluoride catalyst.

| Catalyst | Temperature (°C) | Total Pressure (bar) | Residence Time (min) | Reactant Mole Ratios (HF:Propylene, Methanol:Propylene) | Product | Reference |

| Liquid HF | 30 - 90 | 100 - 400 | 0.1 - 180 | 10:1 to 40:1, 0.9:1 to 0.999:1 | This compound or Isobutyric Acid | [5] |

Experimental Protocols

3.3.1. General Procedure for HF-Catalyzed Carbonylation of Propylene [5]

This reaction is typically performed in a continuous flow reactor system due to the corrosive nature of liquid hydrogen fluoride. Anhydrous liquid HF is fed into the reactor along with carbon monoxide. Propylene and methanol are then introduced into the gas phase of the reactor at a controlled rate. The reaction is maintained at a temperature between 30 and 90°C and a total pressure of 100 to 400 bar. The residence time in the reactor is carefully controlled to maximize the yield of the desired product. The reaction mixture exiting the reactor is then subjected to a simple distillation to separate the this compound or isobutyric acid from the excess HF and any byproducts.

3.3.2. Direct Synthesis using a Palladium Catalyst [6]

A specific example of a direct, one-step synthesis of this compound using a palladium catalyst has been reported.

Experimental Protocol: [6]

An autoclave is charged with 0.3 g of palladium chloride, 5 g of o-trifluoromethylphenyldiphenylphosphine, 10 ml of methanol, and 50 ml of p-dioxane. After flushing with nitrogen, the autoclave is pressurized with carbon monoxide to 800 psig and heated to 120°C with stirring. 10 g of liquid propylene is then added, and the reaction is continued at 120°C and 1000 psig for 3 hours. After cooling and depressurization, the reaction mixture is analyzed by gas chromatography. This procedure reportedly yields a this compound to methyl n-butyrate ratio of 7.1:1.

Signaling Pathways and Experimental Workflows

Caption: Workflow for the direct synthesis of this compound via a Koch-Haaf type reaction.

Caption: Simplified catalytic cycle for the acid-catalyzed synthesis of this compound.

Conclusion

The synthesis of this compound from propylene and carbon monoxide can be effectively achieved through two primary routes: a two-step palladium-catalyzed hydrocarboxylation-esterification process and a one-step direct carbonylation using strong acid catalysts. The palladium-catalyzed route offers high selectivity to the desired branched isomer, which is a significant advantage for producing high-purity this compound. The direct synthesis, particularly the Koch-Haaf type reaction with hydrogen fluoride, presents a more atom-economical approach by combining the carbonylation and esterification steps. The choice of the optimal synthetic route will depend on various factors, including the desired product purity, catalyst cost and handling considerations, and the available infrastructure. This guide provides the foundational technical information to aid researchers and professionals in evaluating and potentially developing these important industrial processes.

References

- 1. US4536597A - Selective hydrocarboxylation of propylene to isobutyric acid - Google Patents [patents.google.com]

- 2. EP0052419A1 - Process for the selective hydrocarboxylation of propylene to isobutyric acid - Google Patents [patents.google.com]

- 3. Process for the selective hydrocarboxylation of propylene to isobutyric acid - Patent 0052419 [data.epo.org]

- 4. EP0033422A1 - The selective hydrocarboxylation of propylene to isobutyric acid - Google Patents [patents.google.com]

- 5. EP0101719B1 - Formation of isobutyric acid or this compound - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

physical properties of methyl isobutyrate density boiling point

An In-depth Technical Guide on the Physical Properties of Methyl Isobutyrate

This technical guide provides a comprehensive overview of the core physical properties of this compound, specifically its density and boiling point. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for the characterization of this compound. This document outlines standard experimental protocols for the determination of these properties and presents collated data from various sources in a structured format.

Introduction to this compound

This compound (CAS No: 547-63-7), also known as methyl 2-methylpropanoate, is the methyl ester of isobutyric acid.[1][2][3][4] Its molecular formula is C5H10O2, with a molar mass of 102.13 g/mol .[2][4][5][6] It presents as a colorless liquid with a characteristic fruity, apple-like aroma.[5] This compound is utilized as a solvent and as a flavoring agent in the food industry.[1] Accurate knowledge of its physical properties, such as density and boiling point, is critical for its application in chemical synthesis, quality control, and formulation development.

Physical Properties: Density and Boiling Point

The density and boiling point are fundamental physical constants that are indicative of a substance's purity. Variations in these values can suggest the presence of impurities or adulterants.

Quantitative Data Summary

The reported values for the density and boiling point of this compound are summarized below. It is important to note the conditions, particularly temperature and pressure, under which these values were determined.

| Physical Property | Reported Value | Conditions | Source(s) |

| Density | 0.891 g/mL | at 25 °C | [3][5] |

| 0.891 g/cm³ | at 20 °C (d20) | [2][4] | |

| 0.895 g/cm³ | Standard state (25 °C, 100 kPa) | [6] | |

| 0.884 - 0.888 | Not Specified | [1] | |

| Boiling Point | 90 °C | at 760 mmHg (lit.) | [3][5][7][8] |

| 91 - 93 °C | at 760 mmHg | [1] | |

| 93 °C | Not Specified | [2][4] | |

| 99 - 100 °C | Not Specified | [6] |

Experimental Protocols

The following sections detail standard laboratory procedures for the precise determination of the density and boiling point of a liquid sample like this compound.

Determination of Density

Density is defined as the mass of a substance per unit volume (ρ = m/V). Accurate measurement is crucial for quality assessment.[9]

Method 1: Pycnometer Method

This gravimetric method provides high accuracy and is suitable for determining the density of pure liquids.[9]

-

Apparatus: Pycnometer (a glass flask with a specific, calibrated volume), analytical balance, thermometer, and a thermostatically controlled water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m1).

-

Fill the pycnometer with the liquid sample (this compound), ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C).

-

Remove the pycnometer, carefully wipe its exterior dry, and weigh it. Record this mass (m2).

-

The mass of the liquid is calculated as m_liquid = m2 - m1.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer (V_pyc): ρ = (m2 - m1) / V_pyc.

-

Method 2: Mass by Volume Measurement

A more direct but potentially less precise method suitable for routine checks.

-

Apparatus: Graduated cylinder (e.g., 25 mL or 50 mL), electronic balance.

-

Procedure:

-

Weigh a clean, dry graduated cylinder and record its mass.[10]

-

Carefully add a specific volume of this compound to the cylinder (e.g., 20 mL). Read the volume from the bottom of the meniscus.[10]

-

Weigh the graduated cylinder with the liquid and record the combined mass.[10]

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

-

Calculate the density by dividing the mass of the liquid by the measured volume.[11][12]

-

The procedure can be repeated with different volumes to improve precision.[10]

-

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13] For pure compounds, this temperature remains constant during boiling.[14]

Method 1: Distillation

This is a common and reliable method for determining the boiling point of a liquid when a sufficient sample volume is available.[13][15]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle or sand bath.

-

Procedure:

-

Assemble a simple distillation apparatus.

-

Place a volume of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures it measures the temperature of the vapor in equilibrium with the liquid.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor condenses. A "reflux ring" of condensing vapor will rise up the apparatus.[13]

-

Record the temperature when it stabilizes as the distillate is collected at a steady rate (e.g., 1-2 drops per second). This stable temperature is the boiling point.

-

Record the ambient barometric pressure, as boiling point is pressure-dependent.

-

Method 2: Thiele Tube (Capillary Method)

This micro-method is ideal when only a small amount of the sample is available.[16]

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., 10 x 75 mm), capillary tube (sealed at one end), rubber band or wire for attachment, heating source (Bunsen burner or oil bath).

-

Procedure:

-

Add about 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the Thiele tube, which contains high-boiling mineral oil.

-

Gently heat the side arm of the Thiele tube.[16] As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air and then sample vapor escape.[13][17]

-

Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat.

-

As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[13][16]

-

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination and verification of the physical properties of a liquid chemical sample.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. 异丁酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [druglead.com]

- 5. This compound,(Isobutyric acid methyl ester) [chembk.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Page loading... [guidechem.com]

- 8. labsolu.ca [labsolu.ca]

- 9. mt.com [mt.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. homesciencetools.com [homesciencetools.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. phillysim.org [phillysim.org]

- 15. vernier.com [vernier.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Video: Boiling Points - Procedure [jove.com]

methyl isobutyrate CAS number and molecular weight

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of methyl isobutyrate, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, also known as methyl 2-methylpropanoate, is the ester formed from isobutyric acid and methanol (B129727). It is a colorless liquid with a fruity, sweet aroma. Below is a summary of its key quantitative data.

| Property | Value | Source |

| CAS Number | 547-63-7 | [1][2][3][4][5][6] |

| Molecular Weight | 102.13 g/mol | [1][2][3] |

| Molecular Formula | C₅H₁₀O₂ | [2][3][4] |

| Density | 0.891 g/mL at 25 °C | [1] |

| Boiling Point | 90-93 °C | [1][6] |

| Refractive Index | n20/D 1.384 | [1] |

| SMILES | CC(C)C(=O)OC | |

| InChI Key | BHIWKHZACMWKOJ-UHFFFAOYSA-N | [1][2][4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are standard procedures and may require optimization based on specific laboratory conditions and equipment.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from isobutyric acid and methanol using an acid catalyst, a classic example of Fischer esterification.

Materials:

-

Isobutyric acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isobutyric acid and an excess of methanol (e.g., a 1:3 molar ratio).

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Extraction: Add diethyl ether to dilute the mixture and wash it sequentially with:

-

Water

-

5% sodium bicarbonate solution (to neutralize the acidic catalyst)

-

Saturated brine solution (to remove dissolved water)

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude this compound can be further purified by distillation to obtain the final product.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms)

-

Helium (carrier gas)

-

This compound standard

-

Solvent for sample dilution (e.g., hexane (B92381) or dichloromethane)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound of a known concentration in a suitable solvent. Prepare the sample to be analyzed by diluting it in the same solvent.

-

GC-MS Method Setup:

-

Injector: Set the injector temperature (e.g., 250 °C) and injection mode (e.g., split or splitless).

-

Oven Program: Set the initial oven temperature, ramp rate, and final temperature. A typical program could be: start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

-

Carrier Gas: Set a constant flow rate for the helium carrier gas.

-

Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the mass scan range (e.g., m/z 40-200).

-

-

Analysis: Inject the prepared standard and sample solutions into the GC-MS system.

-

Data Analysis:

-

Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.

-

Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum. Key fragments for this compound include m/z 102 (molecular ion), 87, 71, and 43.

-

For quantitative analysis, generate a calibration curve using standards of known concentrations and determine the concentration of this compound in the sample.

-

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

solubility of methyl isobutyrate in common lab solvents

An In-depth Technical Guide to the Solubility of Methyl Isobutyrate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in a variety of common laboratory solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Executive Summary

This compound (C₅H₁₀O₂) is a colorless liquid with a characteristic fruity odor, often used as a flavoring agent and a solvent.[1][2][3] Its solubility profile is a critical parameter in various applications, including reaction chemistry, formulation development, and extraction processes. This document details the solubility of this compound in aqueous and organic solvents, provides experimental protocols for solubility determination, and illustrates a general workflow for assessing solubility.

Solubility Data

This compound exhibits a range of solubilities depending on the polarity of the solvent. It is generally miscible with alcohols, ethers, and other common organic solvents, but shows limited solubility in water.[2][4][5] The following table summarizes the available solubility data.

| Solvent | Formula | Type | Solubility of this compound | Reference |

| Water | H₂O | Polar Protic | Slightly Soluble | [4][5][6][7][8] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible (1 mL in 1 mL of 95% ethanol) | [4][9][10] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible | [4][8] |

| Propylene Glycol | C₃H₈O₂ | Polar Protic | Soluble | [11] |

| General Alcohols | ROH | Polar Protic | Miscible | [1][5][10] |

| General Oils | - | Nonpolar | Miscible | [11] |

Experimental Protocols

Precise determination of solubility is essential for many laboratory procedures. Below are detailed methodologies for assessing both qualitative miscibility and quantitative solubility.

Protocol for Determining Liquid-Liquid Miscibility

This protocol is a straightforward method for visually assessing whether two liquids are miscible.

Materials:

-

This compound

-

Solvent of interest

-

Small, clear glass test tubes with stoppers

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

Add 2 mL of the solvent to a clean, dry test tube.

-

Add 2 mL of this compound to the same test tube.

-

Stopper the test tube and invert it several times or gently vortex to mix the contents.

-

Allow the mixture to stand for a few minutes and observe.

-

Observation:

-

Record the observations. For a more thorough investigation, this procedure can be repeated with varying ratios of the two liquids.

Protocol for Quantitative Determination of Solubility of a Slightly Soluble Liquid

This method is suitable for determining the concentration of a slightly soluble liquid like this compound in a solvent such as water.

Materials:

-

This compound

-

Solvent of interest (e.g., distilled water)

-

A temperature-controlled shaker or water bath

-

Separatory funnel

-

Analytical balance

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID), or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess is necessary to ensure saturation.

-

Place the flask in a temperature-controlled shaker or water bath and agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[13] The temperature should be kept constant and recorded.[13]

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand undisturbed to let the two phases separate. If the emulsion is stable, centrifugation can be used to facilitate separation.

-

Carefully collect a sample from the solvent phase, ensuring that no undissolved this compound is transferred.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of this compound in the solvent of known concentrations.

-

Analyze the standard solutions using an appropriate analytical technique (e.g., GC) to generate a calibration curve.

-

Analyze the collected sample from the saturated solution under the same conditions.

-

Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the determined concentration (e.g., in g/100 mL or mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound in a solvent.

Caption: Workflow for Quantitative Solubility Determination.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 547-63-7 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound 99 547-63-7 [sigmaaldrich.com]

- 5. This compound,(Isobutyric acid methyl ester) [chembk.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound [drugfuture.com]

- 9. This compound | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. This compound CAS#: 547-63-7 [m.chemicalbook.com]

- 12. Miscibility - Wikipedia [en.wikipedia.org]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

In-Depth Technical Guide to the Safe Handling of Methyl Isobutyrate for Laboratory Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and emergency procedures for the use of methyl isobutyrate in a laboratory setting. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and mitigation strategies.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. It is highly flammable and its vapors can form explosive mixtures with air. Understanding its physical properties is crucial for safe handling and storage.

| Property | Value | Source |

| CAS Number | 547-63-7 | Multiple Sources |

| Molecular Formula | C5H10O2 | Multiple Sources |

| Molecular Weight | 102.13 g/mol | Multiple Sources |

| Boiling Point | 90-92 °C | [1][2] |

| Melting Point | -84 to -85 °C | [1] |

| Flash Point | 12 - 13 °C (53.6 - 55.4 °F) - Closed Cup | [1][2] |

| Density | 0.891 g/mL at 25 °C | [2] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [1][2] |

| Vapor Pressure | 49 mbar @ 20 °C | [1] |

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and may cause irritation to the skin, eyes, and respiratory tract.

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapour.

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.[1]

-

Ingestion: May cause digestive tract disturbances.[1]

Handling and Storage Protocols

Proper handling and storage are paramount to minimizing the risks associated with this compound.

Handling in a Laboratory Setting

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools.[1][4]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][4]

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

-

Empty Containers: Handle empty containers with care as they may retain product residue and are flammable.[4]

Storage Requirements

-

Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[1]

-

Container: Keep the container tightly closed.[1]

-

Incompatible Materials: Store away from strong acids, strong bases, and oxidizing agents.[4]

-

Temperature: Avoid direct sunlight and extreme temperatures.[4]

Exposure Controls and Personal Protective Equipment (PPE)

As there are no established occupational exposure limits from OSHA, NIOSH, or ACGIH for this compound, it is crucial to minimize exposure through engineering controls and appropriate PPE.[5]

| Control Measure | Specification |

| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[3] |

| Skin Protection | Wear chemically resistant gloves (e.g., Nitrile rubber) and a lab coat.[3] |

| Respiratory Protection | If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[3] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |

| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[1] |

Accidental Release and Spill Cleanup Procedure

A systematic approach is necessary for safely managing a this compound spill.

Experimental Protocol for Small Spill Cleanup (less than 1 liter)

-

Alert Personnel and Control Ignition Sources: Immediately alert others in the area and extinguish all nearby ignition sources.

-

Ventilate the Area: Increase ventilation by opening sashes of fume hoods.

-

Don Appropriate PPE: At a minimum, wear chemical safety goggles, nitrile gloves, and a lab coat. For larger spills or in poorly ventilated areas, a respirator may be necessary.

-

Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to dike the spill and prevent it from spreading.[1]

-

Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.

-

Collect the Absorbed Material: Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a suitable, labeled container for hazardous waste.

-

Decontaminate the Area: Wipe down the spill area with soap and water.

-

Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Caption: A workflow diagram for the safe cleanup of a this compound spill.

Firefighting Measures

This compound is highly flammable and requires specific firefighting procedures.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[4]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Procedure: Dispose of in a licensed hazardous-waste disposal facility. Follow all federal, state, and local regulations.

-

Contaminated Packaging: Empty containers should be disposed of as unused product. Do not reuse empty containers.[4]

Incompatible Materials and Hazardous Reactions

To prevent hazardous reactions, avoid contact with the following:

Hazardous decomposition products under fire conditions include carbon monoxide and carbon dioxide.

Caption: A diagram illustrating materials incompatible with this compound.

References

Spectroscopic Analysis of Methyl Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for methyl isobutyrate (C₅H₁₀O₂), a common organic ester. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended to serve as a comprehensive reference for the structural elucidation and characterization of this molecule.

Data Presentation: Spectroscopic Summary

The quantitative data obtained from the spectroscopic analysis of this compound are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.67 | Singlet | 3H | O-CH₃ |

| 2.51 - 2.60 | Multiplet | 1H | CH |

| 1.16 - 1.18 | Doublet | 6H | C(CH₃ )₂ |

| Solvent: CDCl₃, Frequency: 300 MHz[1] |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 177.55 | Quaternary | C =O |

| 51.52 | Primary | O-C H₃ |

| 34.02 | Tertiary | C H |

| 19.05 | Primary | C(C H₃)₂ |

| Solvent: CDCl₃, Frequency: 15.09 MHz[1] |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2980 - 2880 | C-H Stretch | Aliphatic (sp³) |

| 1735 - 1740 | C=O Stretch | Ester |

| 1470 - 1450 | C-H Bend | CH₃, CH |

| 1260 - 1150 | C-O Stretch | Ester |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for this compound (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance |

| 102 | [C₅H₁₀O₂]⁺˙ (Molecular Ion) | Low |

| 87 | [M - CH₃]⁺ | Moderate |

| 71 | [M - OCH₃]⁺ | High |

| 59 | [COOCH₃]⁺ | Moderate |

| 43 | [(CH₃)₂CH]⁺ | Base Peak (100%) |

| 41 | [C₃H₅]⁺ | High |

| Data corresponds to Electron Ionization (EI) Mass Spectrometry.[1] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment and connectivity of atoms.

Methodology:

-

Sample Preparation: Accurately weigh 5-25 mg of the liquid this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2][3]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.[2][3]

-

Volume Adjustment: Ensure the final volume of the solution in the NMR tube results in a column height of 4-5 cm.[2]

-

Tube Sealing and Cleaning: Securely cap the NMR tube and carefully wipe the exterior with a lint-free tissue to remove any dust or fingerprints.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

The instrument is "locked" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

The magnetic field is "shimmed" to maximize its homogeneity across the sample, which is critical for high resolution.

-

The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

-

The appropriate pulse sequence is selected, and the data is acquired over a series of scans to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Neat Liquid Film):

-

Plate Preparation: Ensure the salt plates (typically NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture.

-

Sample Application: Place one to two drops of neat (undiluted) this compound onto the center of one salt plate.

-

Creating the Film: Place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates, creating a "sandwich".

-

Sample Holder: Mount the salt plate sandwich into the sample holder of the IR spectrometer.

-

Data Acquisition:

-

First, a background spectrum is collected with an empty sample compartment to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.

-

The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Cleaning: After analysis, disassemble the plates, rinse them thoroughly with a dry solvent (e.g., dry acetone (B3395972) or isopropanol), and dry them with a clean, soft cloth before returning them to a desiccator for storage.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural confirmation.

Methodology (Direct Infusion - Electrospray Ionization):

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a volatile, high-purity solvent such as methanol (B129727) or acetonitrile.

-

Dilution: Perform a serial dilution of the stock solution to a final working concentration, typically in the range of 10-100 µg/mL. Overly concentrated samples can lead to signal suppression and contaminate the instrument.

-

Filtration: If any particulates are visible, the solution must be filtered through a syringe filter (e.g., 0.22 µm) to prevent blockages in the instrument's fluidics system.

-

Data Acquisition:

-

The diluted sample is drawn into a syringe and infused at a constant, low flow rate (e.g., 5-10 µL/min) directly into the mass spectrometer's ion source (e.g., an electrospray ionization, ESI, source).

-

The instrument parameters, including the ionization mode (positive or negative), mass range, and source voltages, are optimized for the analyte.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance, generating the mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for the analysis of this compound.

Caption: Workflow of spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide on the Natural Occurrence of Methyl Isobutyrate in Fruits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of methyl isobutyrate and related branched-chain esters in various fruits. It delves into the biosynthetic pathways, analytical methodologies for quantification, and available quantitative data. This document is intended to serve as a valuable resource for researchers in the fields of food science, natural product chemistry, and drug development.

Introduction

This compound (methyl 2-methylpropanoate) is a volatile organic compound that contributes to the characteristic fruity and ethereal aromas of many fruits. Its presence and concentration can significantly influence the sensory profile and consumer acceptance of fruit and fruit-derived products. Understanding the natural occurrence, biosynthesis, and analytical chemistry of this ester is crucial for quality control, flavor chemistry research, and the development of natural flavoring agents.

Quantitative Data on this compound and Related Esters in Fruits

The absolute quantification of this compound in a wide variety of fruits is not extensively documented in publicly available literature. However, data on its presence and the concentration of structurally related branched-chain esters have been reported in several studies. The following table summarizes the available quantitative and semi-quantitative data. It is important to note that many studies report relative abundance (peak area percentage) rather than absolute concentrations, which provides a measure of the proportion of a compound in the total volatile profile but not its exact amount in the fruit matrix.

| Fruit | Cultivar/Variety | Compound | Concentration / Relative Abundance | Reference |

| Carob | Not Specified | This compound | Present, relative abundance varies with ripening stage | [1][2] |

| Banana | Fenjiao | 3-Methylbutyl isobutyrate | 5.71% of total volatiles in fully ripened fruit | [3] |

| Banana | Not Specified | 1-Methylbutyl isobutyrate | Identified in commercial banana essence | [4] |

| Apple | Delicious | Methyl 2-methylbutanoate | OAV: 28-41 in apple juice | [5] |

OAV: Odor Activity Value

Experimental Protocols for Analysis

The analysis of volatile compounds like this compound in fruit matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique. The following is a generalized protocol based on methods described in the literature. Optimization of specific parameters is essential for accurate quantification of this compound in different fruit matrices.

3.1. Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME)

This method allows for the extraction and concentration of volatile and semi-volatile compounds from the headspace of a sample without the use of solvents.

-

Sample Homogenization: A known weight of fresh fruit tissue (e.g., 5 g) is homogenized, often with the addition of a salt solution (e.g., NaCl) to improve the release of volatiles.

-

Internal Standard: An internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample) is added to the homogenate for accurate quantification.

-

Incubation: The vial containing the sample is sealed and incubated at a specific temperature (e.g., 40-60 °C) for a set time to allow volatiles to equilibrate in the headspace.

-

Extraction: An SPME fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed volatiles are thermally desorbed onto the analytical column.

-

Gas Chromatograph (GC) Parameters:

-

Column: A capillary column with a polar stationary phase (e.g., DB-WAX or HP-INNOWax) is typically used for the separation of volatile esters.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 220-250°C.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization: Electron ionization (EI) at 70 eV is standard for generating mass spectra.

-

Mass Range: A scan range of m/z 35-450 is typically used to detect a wide range of volatile compounds.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST).

-

Quantification: Quantification is achieved by creating a calibration curve using standards of known concentrations and relating the peak area of the analyte to that of the internal standard.

-

A general workflow for the analysis of volatile compounds in fruits is depicted in the following diagram:

Biosynthesis of this compound in Fruits

This compound is a branched-chain ester, and its biosynthesis is intricately linked to the metabolism of branched-chain amino acids (BCAAs), specifically valine. The formation of this ester involves the generation of the isobutyryl-CoA precursor and its subsequent esterification with methanol (B129727).

The biosynthetic pathway begins with the catabolism of valine, which leads to the formation of isobutyryl-CoA. This intermediate can then be acted upon by an alcohol acyltransferase (AAT), an enzyme that catalyzes the transfer of the isobutyryl group from isobutyryl-CoA to an alcohol. In the case of this compound, the alcohol substrate is methanol. The availability of both isobutyryl-CoA and methanol within the fruit tissue is a critical factor determining the rate of this compound synthesis.[6][7][8] The methanol is primarily generated from the demethylation of pectin (B1162225) in the cell walls during fruit ripening.[9]